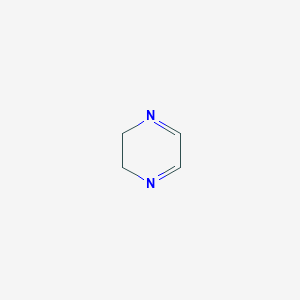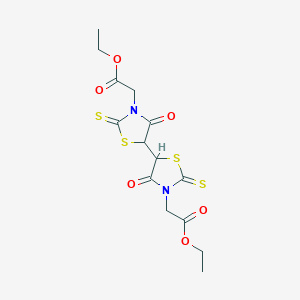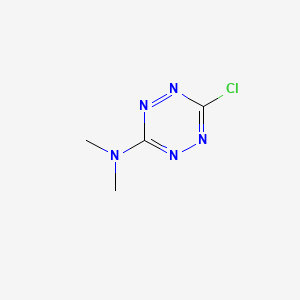
Pyrazine, 2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2,3-dihydro-: is a nitrogen-containing heterocyclic compound. It is a derivative of pyrazine, which is an aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4. The 2,3-dihydro- variant of pyrazine is characterized by the presence of hydrogen atoms at the 2 and 3 positions, making it a partially saturated compound. This compound is known for its significant biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Iodine-Mediated Synthesis: One efficient method for synthesizing 2,3-dihydro-pyrazines involves the reaction of 1,2-diketones with ethylenediamine in the presence of a catalytic amount of iodine.
Cyclization Reactions: Another common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production methods for 2,3-dihydro-pyrazines often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,3-dihydro-pyrazines can undergo oxidation reactions to form pyrazine derivatives.
Reduction: Reduction of pyrazine derivatives can lead to the formation of 2,3-dihydro-pyrazines.
Substitution: Substitution reactions involving halogenated acids can lead to the formation of pyrazinium salts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Catalysts: Iodine, palladium on carbon (Pd/C).
Major Products:
Oxidation Products: Pyrazine derivatives.
Reduction Products: 2,3-dihydro-pyrazines.
Substitution Products: Pyrazinium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-dihydro-pyrazines are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the preparation of more complex heterocyclic structures .
Biology: These compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. They are used in the development of new pharmaceuticals and therapeutic agents .
Medicine: In medicinal chemistry, 2,3-dihydro-pyrazines are explored for their potential as drug candidates. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 2,3-dihydro-pyrazines are used in the production of agrochemicals and as flavoring agents in the food industry .
Wirkmechanismus
The mechanism of action of 2,3-dihydro-pyrazines involves their interaction with specific molecular targets and pathways. For example, some pyrazine-containing compounds inhibit the 26S proteasome, leading to the dysregulation of proteins critical to cell growth and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Pyrazine: An aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3 in a six-membered ring.
Uniqueness: 2,3-dihydro-pyrazines are unique due to their partially saturated structure, which imparts different chemical and biological properties compared to fully aromatic pyrazines. This partial saturation allows for a wider range of chemical reactions and biological activities, making them valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
93591-56-1 |
|---|---|
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
2,3-dihydropyrazine |
InChI |
InChI=1S/C4H6N2/c1-2-6-4-3-5-1/h1-2H,3-4H2 |
InChI-Schlüssel |
WUCWFMVYIKMAPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)


![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
